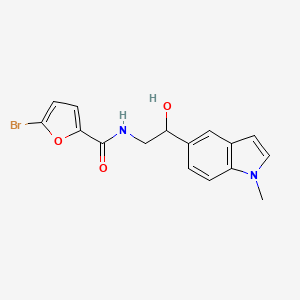

5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including an indole ring, a furan ring, a carboxamide group, and a bromine atom . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole and furan rings would contribute to the aromaticity of the molecule, and the bromine atom would likely add significant weight to the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which could potentially undergo substitution reactions. The carboxamide group might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point .Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis in Polymer Development

5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide's structural similarity to 2,5-bis(hydroxymethyl)furan, a valuable biobased rigid diol, suggests potential in enzymatic polymer synthesis. Jiang et al. (2014) demonstrated the use of such compounds in developing novel biobased furan polyesters via enzymatic polymerization, highlighting its relevance in sustainable material development (Jiang et al., 2014).

Biological Activity and Potential Medical Applications

The compound's derivatives have been studied for their biological activities. Phutdhawong et al. (2019) explored derivatives from furfuryl alcohol, assessing their cytotoxicity against cancer cell lines and antibacterial properties. Such derivatives showed potent biological activity, suggesting potential applications in medical research (Phutdhawong et al., 2019).

Antiprotozoal Agent Development

In the development of antiprotozoal agents, compounds structurally related to this compound have shown significant promise. Ismail et al. (2004) synthesized similar compounds demonstrating strong DNA affinities and potent in vitro and in vivo activities against protozoal infections (Ismail et al., 2004).

Antibacterial Applications

Research by Siddiqa et al. (2022) on N-(4-bromophenyl)furan-2-carboxamide and its analogues, structurally related to the compound , revealed significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria. This suggests the potential for developing new antibacterial agents (Siddiqa et al., 2022).

Catalytic Synthesis and Chemical Transformations

The compound’s structural features suggest its potential use in catalytic synthesis and chemical transformations. Fu et al. (2012) demonstrated the utility of similar compounds in catalytic direct arylation of heteroaromatics, a process important in the development of complex organic molecules (Fu et al., 2012).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It is known that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Eigenschaften

IUPAC Name |

5-bromo-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-19-7-6-10-8-11(2-3-12(10)19)13(20)9-18-16(21)14-4-5-15(17)22-14/h2-8,13,20H,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRZARZAPQTAJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B2961895.png)

![2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2961896.png)

![2-Methyl-1-[1-(thiolan-3-yl)azetidin-3-yl]benzimidazole](/img/structure/B2961898.png)

![Ethyl 4-{2-[(3,4-difluorophenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2961900.png)

![N-(4-ethylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2961901.png)

![{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2961903.png)

![7-(Bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane](/img/structure/B2961907.png)

![2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B2961911.png)